molecular formula C31H63N3S6Sn B14446151 n-Butyltin tris(dibutyldithiocarbamate) CAS No. 73927-88-5

n-Butyltin tris(dibutyldithiocarbamate)

Cat. No.: B14446151
CAS No.: 73927-88-5
M. Wt: 789.0 g/mol
InChI Key: MHUWNEDAGJMHEM-UHFFFAOYSA-K
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Description

n-Butyltin tris(dibutyldithiocarbamate) is an organotin(IV) compound featuring three dibutyldithiocarbamate ligands coordinated to a central tin atom. The tris(dithiocarbamate) configuration enhances stability and reactivity, making it distinct from mono- or bis-substituted analogs.

Properties

CAS No.

73927-88-5

Molecular Formula

C31H63N3S6Sn

Molecular Weight

789.0 g/mol

IUPAC Name

[butyl-bis(dibutylcarbamothioylsulfanyl)stannyl] N,N-dibutylcarbamodithioate

InChI

InChI=1S/3C9H19NS2.C4H9.Sn/c3*1-3-5-7-10(9(11)12)8-6-4-2;1-3-4-2;/h3*3-8H2,1-2H3,(H,11,12);1,3-4H2,2H3;/q;;;;+3/p-3

InChI Key

MHUWNEDAGJMHEM-UHFFFAOYSA-K

Canonical SMILES

CCCCN(CCCC)C(=S)S[Sn](CCCC)(SC(=S)N(CCCC)CCCC)SC(=S)N(CCCC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyltin tris(dibutyldithiocarbamate) typically involves the reaction of n-butyltin chloride with sodium dibutyldithiocarbamate. The reaction is carried out in an organic solvent such as toluene or chloroform under reflux conditions. The general reaction can be represented as follows:

n-Butyltin chloride+3Sodium dibutyldithiocarbamaten-Butyltin tris(dibutyldithiocarbamate)+3Sodium chloride\text{n-Butyltin chloride} + 3 \text{Sodium dibutyldithiocarbamate} \rightarrow \text{n-Butyltin tris(dibutyldithiocarbamate)} + 3 \text{Sodium chloride} n-Butyltin chloride+3Sodium dibutyldithiocarbamate→n-Butyltin tris(dibutyldithiocarbamate)+3Sodium chloride

Industrial Production Methods

Industrial production of n-Butyltin tris(dibutyldithiocarbamate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

n-Butyltin tris(dibutyldithiocarbamate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Alkyl or aryl substituted derivatives.

Scientific Research Applications

n-Butyltin tris(dibutyldithiocarbamate) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of n-Butyltin tris(dibutyldithiocarbamate) involves its interaction with metal ions and enzymes. The dithiocarbamate ligands form strong complexes with metal ions, which can inhibit the activity of metalloenzymes. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects. The butyl groups attached to the tin atom also play a role in modulating the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Table 3: Cytotoxicity Data (Human Leukemia Cell Lines)
Compound IC₅₀ (µM) Cell Line Tested Reference
n-Butyltin tris(dibutyldithiocarbamate) 12–21 HL-60, Jurkat, K562
Di-tert-butyltin derivatives 25–50 Not specified
  • Mechanistic Differences :
    • The higher cytotoxicity of n-butyltin tris(dibutyldithiocarbamate) compared to di-tert-butyltin analogs may arise from enhanced lipophilicity and membrane permeability due to the third dithiocarbamate ligand .
    • Nickel and zinc analogs show negligible cytotoxicity, aligning with their industrial rather than biomedical use .

Analytical and Regulatory Considerations

  • Chromatography: Dithiocarbamates, including n-butyltin derivatives, are analyzed via HPLC or GC-MS, though organotin compounds require specialized detection (e.g., ICP-MS) due to metal content .
  • Regulatory Status: Organotin compounds (e.g., n-butyltin derivatives) are restricted under REACH and OSHA due to neurotoxicity, while zinc and nickel analogs face fewer restrictions .

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